molecular formula C24H20FNO4 B1408369 (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid CAS No. 1280787-07-6

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid

Cat. No.: B1408369
CAS No.: 1280787-07-6
M. Wt: 405.4 g/mol
InChI Key: MRKNBVBFPVLABO-OAQYLSRUSA-N
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Description

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One significant application of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-fluoro-phenyl)-propionic acid relates to its role as a precursor or intermediate in the synthesis of various compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the importance of efficiently produced intermediates in the pharmaceutical industry. This research emphasizes the development of cost-effective and practical methodologies for synthesizing key intermediates, avoiding the use of expensive and toxic reagents, thereby making large-scale production more feasible (Qiu et al., 2009).

Anticancer Potential

Cinnamic acid derivatives, structurally related to this compound, have been extensively studied for their anticancer properties. The chemical functionality of these compounds allows for various reactive sites, leading to a wide range of synthetic antitumor agents. This body of research underscores the potential of cinnamic acid derivatives, including those related to the compound , in medicinal research as traditional and novel antitumor agents (De et al., 2011).

Biological and Pharmacological Effects

Chlorogenic Acid (CGA), a compound similar in structural complexity to this compound, demonstrates a wide array of biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, and cardioprotective activities among others. This highlights the broad spectrum of potential health benefits and therapeutic roles that structurally complex compounds can offer, suggesting similar research avenues for this compound (Naveed et al., 2018).

Environmental Persistence and Toxicity

Research into the environmental persistence and toxicity of compounds similar to this compound is crucial for understanding their environmental impact. Studies on perfluorinated acids, which share some chemical similarities, reveal concerns about their bioaccumulation potential and environmental persistence. Such research is essential for assessing the environmental safety of chemical compounds and guiding the development of regulations and actions to manage their use and disposal (Conder et al., 2008).

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKNBVBFPVLABO-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.